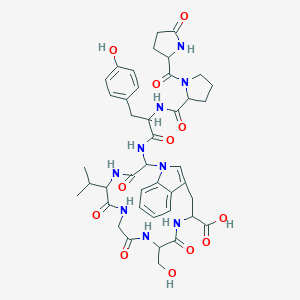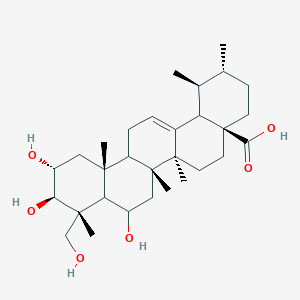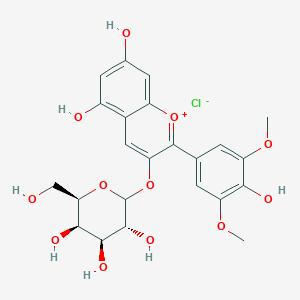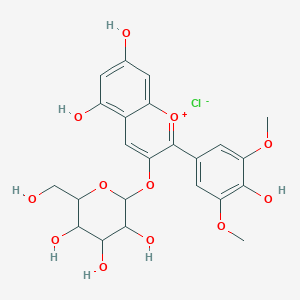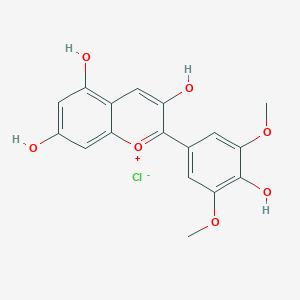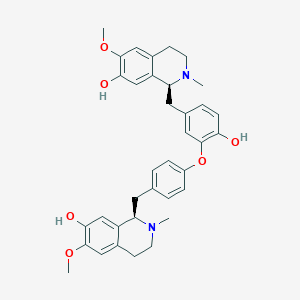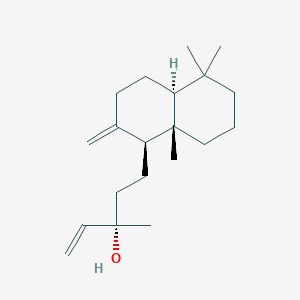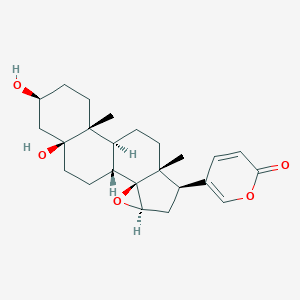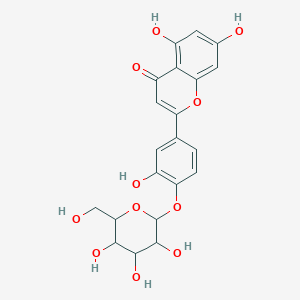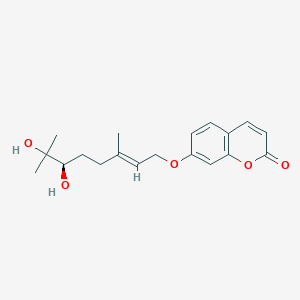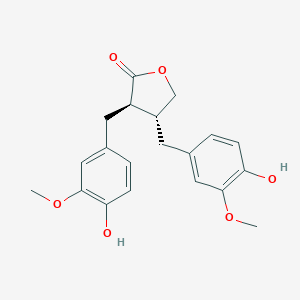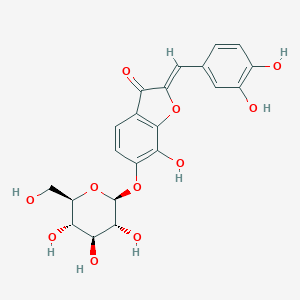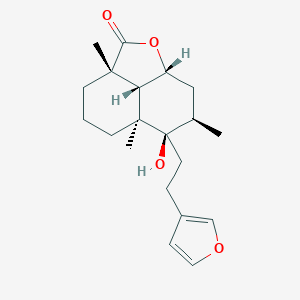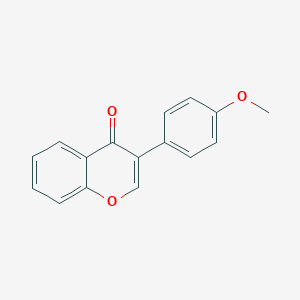
4'-O-Methylisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-O-Methylisoflavone (4-O-MI) is a naturally occurring isoflavone found in plants such as soybeans and red clover. It has gained attention in the scientific community due to its potential use as a dietary supplement for athletes and bodybuilders.
Applications De Recherche Scientifique
Molecular Mechanisms in Cancer
Genistein, a well-known isoflavone similar to 4'-O-Methylisoflavone, has been extensively studied for its potential beneficial effects on serious diseases such as cancer. Research reveals its ability to induce apoptosis, cell cycle arrest, and exhibit antiangiogenic, antimetastatic, and anti-inflammatory effects in various cancer models. These insights are valuable for understanding the molecular interactions and potential therapeutic strategies involving isoflavones in cancer treatment (Tuli et al., 2019).
Biotransformation by Microbial Enzymes
Isoflavonoids, including those similar to 4'-O-Methylisoflavone, can be biotransformed by enzymes like biphenyl-2,3-dioxygenase (BphA) and biphenyl-2,3-dihydrodiol 2,3-dehydrogenase (BphB). This process, explored using recombinant Escherichia coli strains, indicates potential for metabolic modifications of isoflavones, which can affect their biological activities (Seeger et al., 2003).
Gene Expression-Targeted Isoflavone Therapy
Isoflavones like genistein have been proposed for treatment in gene expression-targeted therapies for diseases like Sanfilippo disease (mucopolysaccharidosis type III). The effectiveness of genistein in such treatments highlights the potential therapeutic applications of isoflavones in genetic disorders (Piotrowska et al., 2010).
Antioxidant Activities
Studies on isoflavones, including forms like 4'-O-Methylisoflavone, show significant antioxidant activities. Their capacity to counteract oxidative stress at concentrations attainable through dietary intake suggests a physiological relevance in health maintenance and disease prevention (Rüfer & Kulling, 2006).
Epigenetic Mechanisms in Prostate Cancer
Genistein's role in epigenetic regulation involves chromatin remodeling and the induction of tumor suppressor genes in prostate cancer cell lines. This insight into the epigenetic actions of isoflavones could contribute to chemopreventive strategies and therapeutic applications (Majid et al., 2008).
Antiproliferative Effects on Cancer Cells
Certain isoflavones, structurally related to 4'-O-Methylisoflavone, have demonstrated selective antiproliferative effects against breast cancer cell lines. This finding suggests potential therapeutic applications of isoflavones in cancer treatment (Tian & Porter, 2015).
Enhancing Disease Resistance in Plants
In plant science, genetic manipulation of isoflavone 7-O-methyltransferase has been shown to enhance the biosynthesis of 4'-O-methylated isoflavonoid phytoalexins, leading to increased disease resistance in plants like alfalfa (He & Dixon, 2000).
Propriétés
Numéro CAS |
1621-58-5 |
|---|---|
Nom du produit |
4'-O-Methylisoflavone |
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)14-10-19-15-5-3-2-4-13(15)16(14)17/h2-10H,1H3 |
Clé InChI |
RIKPNWPEMPODJD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |
SMILES canonique |
COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |
Synonymes |
3-(4-Methoxyphenyl)-4H-1-benzopyran-4-one; 3-(4'-Methoxyphenyl)-4H-chromen-4-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



